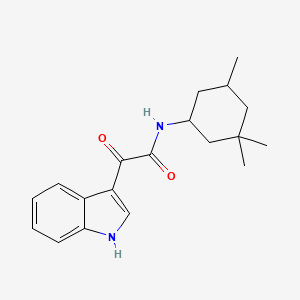

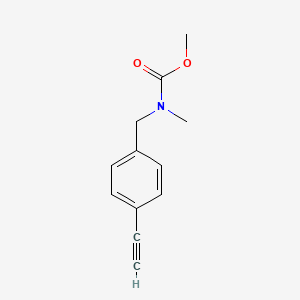

![molecular formula C24H24N4O3S B2908842 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313275-16-0](/img/structure/B2908842.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide, also known as CK2 inhibitor III, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, proliferation, and differentiation. In

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has shown promising results in the field of cancer research. A study found that a Pd(II) complex derived from a similar compound exhibited excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line . The complex also showed significant tumor inhibitory effects in an in vivo murine EAC tumor model system .

Antibacterial Applications

A series of novel N’- (1,3-benzothiazol-2-yl)-arylamide derivatives, which are structurally similar to the compound , were synthesized and tested for their antibacterial properties . Some of these compounds showed promising activity against Staphylococcus aureus .

Antitumor Applications

Another study synthesized a series of 2-chloro-3- (1H-benzo [d]imidazol-2-yl)quinoline derivatives, which are structurally similar to the compound . These compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines .

Allosteric Activation of Human Glucokinase

Newer N-benzimidazol-2yl benzamide analogues have been synthesized and assessed for activation of human glucokinase . This could potentially have applications in the treatment of type-2 diabetes .

Crystallographic and Thermal Studies

The compound has been used in crystallographic, thermal, and Hirshfeld surface studies . This could potentially have applications in the field of material science .

Semiconductor Applications

A structurally similar compound, 4- (2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diethylbenzamide, has been used as a semiconductor-based polymer for the fabrication of electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of benzimidazole, a heterocyclic aromatic compound . Benzimidazole derivatives are known to have a wide range of biological activities and are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

A study on a pd(ii) complex derived from a similar benzimidazole derivative showed that it exhibited excellent antiproliferative potency against certain carcinoma cell lines . The tumor inhibitory mechanism of the Pd(II) complex was due to its antiangiogenic effect and promotion of apoptosis .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLDYXBUILHENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)

![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)

![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)

![Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2908771.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)